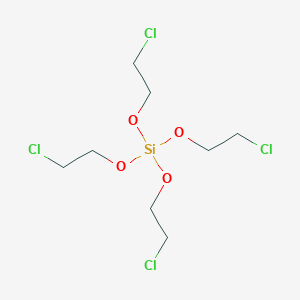

Tetrakis(2-chloroethyl) silicate

Description

Its molecular formula is likely C₈H₁₆Cl₄O₄Si, derived from substituting ethyl groups in tetraethyl silicate (C₈H₂₀O₄Si, ) with 2-chloroethyl moieties. The presence of chlorine atoms imparts distinct reactivity, particularly in alkylation and cross-linking, making it relevant in industrial applications such as flame retardants (). Unlike nitrosoureas with 2-chloroethyl groups (), its silicate backbone likely reduces biological activity but enhances thermal and chemical stability .

Properties

CAS No. |

18290-84-1 |

|---|---|

Molecular Formula |

C8H16Cl4O4Si |

Molecular Weight |

346.1 g/mol |

IUPAC Name |

tetrakis(2-chloroethyl) silicate |

InChI |

InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2 |

InChI Key |

VGIMKJVSTSXVSI-UHFFFAOYSA-N |

SMILES |

C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |

Canonical SMILES |

C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |

Synonyms |

Tetra(2-chloroethoxy)silane |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetrakis(2-chloroethyl)dichloroisopentyldiphosphate (CAS: 38051-10-4)

- Structure : Contains two phosphate groups with 2-chloroethyl and dichloroisopentyl substituents.

- Applications : Classified as a chlorinated flame retardant ().

- Key Differences : The phosphate core increases acidity and hydrolysis susceptibility compared to the silicate backbone of Tetrakis(2-chloroethyl) silicate, which offers greater hydrolytic stability .

Pyrophosphoric Acid Tetrakis(2-chloroethyl) Ester

- Structure : Pyrophosphate ester with four 2-chloroethyl groups.

- Applications : Used in cross-linking polymers or as intermediates in chemical synthesis .

Silicate Esters with Non-Chlorinated Substituents

Tetraethyl Silicate (CAS: 78-10-4)

- Structure : Silicon bonded to four ethyl groups.

- Properties : Hydrophobic, hydrolyzes to form silica gel. Used in coatings, ceramics, and as a binder ().

- Comparison : The absence of chlorine in Tetraethyl silicate reduces its toxicity and reactivity, making it unsuitable for flame retardancy but ideal for materials science applications .

Tetrakis(2-methoxyethyl) Orthosilicate (CAS: 2157-45-1)

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

- Structure : Nitrosourea with two 2-chloroethyl groups.

- Mechanism : Alkylates DNA at guanine O6 and cytosine N3 positions, causing interstrand cross-links ().

- Comparison : Unlike BCNU, this compound lacks a nitrosourea moiety, rendering it less bioactive but more chemically stable .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.